molecular formula C7H12N4 B12873227 4-Propyl-1H-pyrazole-1-carboximidamide

4-Propyl-1H-pyrazole-1-carboximidamide

Cat. No.: B12873227
M. Wt: 152.20 g/mol
InChI Key: BQEQDBZQKTUALL-UHFFFAOYSA-N
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Description

4-Propyl-1H-pyrazole-1-carboximidamide is a heterocyclic compound featuring a pyrazole ring substituted with a propyl group and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Propyl-1H-pyrazole-1-carboximidamide can be synthesized through several methods. One common approach involves the reaction of pyrazole with cyanamide under suitable conditions to form the carboximidamide group . Another method involves the cyclization of appropriate precursors, such as hydrazine derivatives and alkynes, under catalytic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Propyl-1H-pyrazole-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the pyrazole ring .

Mechanism of Action

The mechanism of action of 4-Propyl-1H-pyrazole-1-carboximidamide involves its interaction with specific molecular targets. The compound can act as a guanylation agent, introducing guanidinium groups into other molecules. This process involves the formation of a cationic intermediate, which reacts with deprotonated amines to form the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Propyl-1H-pyrazole-1-carboximidamide is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrazole derivatives and can lead to different applications and properties .

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

4-propylpyrazole-1-carboximidamide

InChI

InChI=1S/C7H12N4/c1-2-3-6-4-10-11(5-6)7(8)9/h4-5H,2-3H2,1H3,(H3,8,9)

InChI Key

BQEQDBZQKTUALL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN(N=C1)C(=N)N

Origin of Product

United States

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